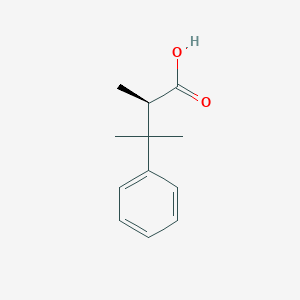

(2R)-2,3-Dimethyl-3-phenylbutanoic acid

Description

Properties

IUPAC Name |

(2R)-2,3-dimethyl-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(11(13)14)12(2,3)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECHYYPVJPHADT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-Dimethyl-3-phenylbutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor, such as a substituted butanoic acid, using a Grignard reagent or organolithium compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Dimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted aromatic compounds.

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutanoic acid is utilized in several scientific research fields:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2,3-Dimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (2R)-2,3-Dimethyl-3-phenylbutanoic acid and related compounds:

*Hypothetical data inferred from structural analogs.

Key Comparative Insights

Steric Effects and Solubility

- Methyl vs. Hydroxyl Groups : The replacement of hydroxyl groups (as in and ) with methyl groups in the target compound likely reduces polarity, decreasing water solubility but enhancing lipid compatibility. This property is critical for pharmaceutical applications requiring membrane permeability .

- Phenyl vs. Sulfonyl Groups: The phenyl group in the target compound contributes to aromatic stacking interactions, whereas the sulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol () introduces strong electron-withdrawing effects, altering reactivity and stability .

Crystallinity and Hydrogen Bonding

Research Findings and Implications

Spectroscopic and Crystallographic Techniques

Structural elucidation of related compounds relies heavily on NMR and X-ray crystallography (e.g., and ). For the target compound, similar methods would resolve stereochemical ambiguities and confirm spatial arrangements of methyl and phenyl groups .

Pharmacological Potential

However, the absence of hydroxyl or sulfonyl groups may reduce gastrointestinal toxicity risks associated with traditional NSAIDs .

Q & A

Q. What are the recommended methods for synthesizing (2R)-2,3-Dimethyl-3-phenylbutanoic acid with high enantiomeric purity?

Enantioselective synthesis can be achieved using chiral auxiliaries or catalytic asymmetric reactions. For example, Boc-protected intermediates (e.g., Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid) can help preserve stereochemical integrity during coupling reactions . Storage at 2–8°C is critical for intermediates to prevent racemization . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess.

Q. How can researchers characterize the stereochemical configuration of this compound?

Use a combination of (e.g., coupling constants for vicinal protons) and X-ray crystallography for absolute configuration determination. For example, in related compounds like (2S,3S)-3-hydroxy-2-methylbutanoic acid, peaks at δ 1.21–1.27 ppm (doublets) distinguish methyl groups in stereospecific environments . Circular dichroism (CD) spectroscopy may also confirm chiral centers.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under different experimental conditions?

The carboxylic acid and branched alkyl groups enhance water solubility, while the phenyl ring contributes to hydrophobicity. Derivatives like (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid show pH-dependent solubility due to ionizable hydroxyl and carboxyl groups . Stability studies should assess degradation under varying temperatures and pH, referencing protocols for similar compounds .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R vs. 2S configurations) influence the reactivity or biological activity of this compound?

Stereochemistry critically impacts interactions with biological targets. For example, diastereomers of dibromo-phenylpropanoic acid (e.g., (2R,3S)-2,3-dibromo-3-phenylpropanoic acid) exhibit distinct reactivity in nucleophilic substitution due to spatial arrangement of bromine atoms . Comparative studies using enantiopure samples and molecular docking can elucidate structure-activity relationships.

Q. What strategies can resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar analogs?

Contradictions often arise from solvent effects, tautomerism, or impurities. For example, in (2S)-2-hydroxy-3-methylbutanoic acid, overlapping NMR peaks were resolved via deuterated solvent substitution and 2D-COSY experiments . Cross-validate data with high-resolution mass spectrometry (HRMS) and computational predictions (e.g., density functional theory for chemical shifts).

Q. How can computational modeling predict the interaction of this compound with biological targets or catalytic systems?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model binding affinities. For instance, studies on indoor surface interactions with organic compounds used microspectroscopic imaging to validate adsorption models . Apply similar methods to predict hydrogen bonding or steric hindrance in enzyme active sites.

Q. What experimental designs address limitations in generalizing results for environmental or biological applications?

Mitigate sample degradation by implementing continuous cooling during long-term experiments, as organic compounds in wastewater studies showed matrix changes over nine hours . Use larger, diverse sample sets (e.g., >144 mixtures) to improve ecological validity and account for real-world variability.

Methodological Considerations

- Data Validation : Cross-reference spectral data with PubChem or CAS entries for analogous compounds (e.g., InChIKey: NGEWQZIDQIYUNV-BYPYZUCNSA-N for (2S)-2-hydroxy-3-methylbutanoic acid) .

- Safety Protocols : Follow guidelines for handling amino acid derivatives (e.g., 3-Amino-4-phenylbutanoic acid), including PPE and emergency consultation with physicians .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.